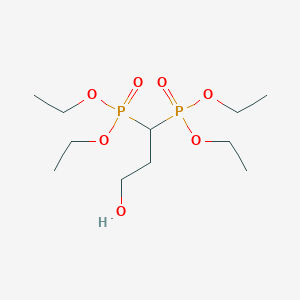
TETRAETHYL(3-HYDROXYPROPYLIDENE)BISPHOSPHONATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TETRAETHYL(3-HYDROXYPROPYLIDENE)BISPHOSPHONATE is a chemical compound with the molecular formula C11H26O7P2 and a molecular weight of 332.27 g/mol . It is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of TETRAETHYL(3-HYDROXYPROPYLIDENE)BISPHOSPHONATE typically involves the reaction of phosphonic acid derivatives with appropriate alcohols under controlled conditions. The reaction is often carried out in the presence of catalysts and under specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of advanced reactors and purification techniques to obtain the compound in its purest form .
Analyse Des Réactions Chimiques
Types of Reactions
TETRAETHYL(3-HYDROXYPROPYLIDENE)BISPHOSPHONATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary, but they generally require controlled temperatures and pressures to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different phosphonate derivatives, while reduction can lead to the formation of simpler alcohols or hydrocarbons .
Applications De Recherche Scientifique
TETRAETHYL(3-HYDROXYPROPYLIDENE)BISPHOSPHONATE has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of TETRAETHYL(3-HYDROXYPROPYLIDENE)BISPHOSPHONATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- TETRAETHYL(3-HYDROXYPROPYLIDENE)BISPHOSPHONATE
- This compound
- This compound
Uniqueness
This compound is unique due to its specific molecular structure and properties, which differentiate it from other similar compounds. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research .
Propriétés
Numéro CAS |
151671-10-2 |
|---|---|
Formule moléculaire |
C11H22O7P2-4 |
Poids moléculaire |
328.24 g/mol |
Nom IUPAC |
3,4-diethyl-5,5-diphosphonatoheptan-3-ol |
InChI |
InChI=1S/C11H26O7P2/c1-5-9(10(12,6-2)7-3)11(8-4,19(13,14)15)20(16,17)18/h9,12H,5-8H2,1-4H3,(H2,13,14,15)(H2,16,17,18)/p-4 |
Clé InChI |
WFDLJGQSJHQYRX-UHFFFAOYSA-J |
SMILES |
CCOP(=O)(C(CCO)P(=O)(OCC)OCC)OCC |
SMILES canonique |
CCC(C(CC)(CC)O)C(CC)(P(=O)([O-])[O-])P(=O)([O-])[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















